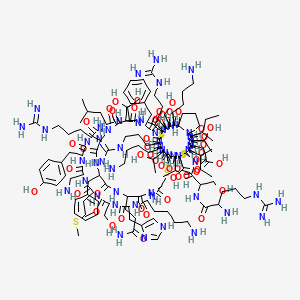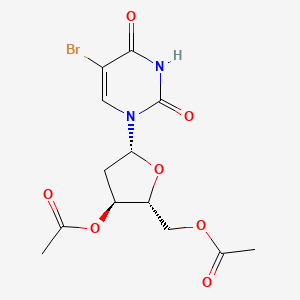
3', 5'-ジ-O-アセチル-5-ブロモ-2'-デオキシウリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate, also known as [(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₁₃H₁₅BrN₂O₇ and its molecular weight is 391.17. The purity is usually 95%.
BenchChem offers high-quality [(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA合成研究
3', 5'-ジ-O-アセチル-5-ブロモ-2'-デオキシウリジンは、チミジンの代わりにDNAに組み込まれるため、DNA合成の研究に有用です {svg_1}. これにより、研究者はDNA複製のプロセスを追跡して研究することができます {svg_2}.
細胞増殖解析
この化合物は、DNA合成を測定し、分裂細胞にラベルを付けるために広く使用されています {svg_3}. したがって、細胞増殖を引き起こす細胞シグナル伝達やその他のプロセスを研究するために使用されます {svg_4}.
免疫組織化学分析
3', 5'-ジ-O-アセチル-5-ブロモ-2'-デオキシウリジンを組み込んだ後、得られたDNAは、細胞増殖の免疫組織化学分析のために、特定の抗体と組み合わせて使用 できます {svg_5}.
放射線増感
3', 5'-ジ-O-アセチル-5-ブロモ-2'-デオキシウリジンは、放射線増感剤として研究されてきました {svg_6}. これは、癌細胞を放射線療法により感受性にする可能性があり、治療の効果を向上させる可能性があります {svg_7}.
腫瘍学における診断ツール
この化合物は、癌患者の診断ツールとして使用されてきました {svg_8}. 急速に増殖する癌細胞のDNAに組み込まれることにより、これらの細胞を特定して研究することができます {svg_9}.
微生物の同定
3', 5'-ジ-O-アセチル-5-ブロモ-2'-デオキシウリジンは、水生環境や土壌環境で特定の炭素基質に反応する微生物を同定するためにも使用できます {svg_10}.
遺伝子サイレンシングの研究
関連する化合物であるブロモデオキシウリジンは、DNAメチル化によって引き起こされる遺伝子サイレンシングを解除することが判明しています {svg_11}. これは、3', 5'-ジ-O-アセチル-5-ブロモ-2'-デオキシウリジンが同様の効果を持つ可能性があり、遺伝子サイレンシングメカニズムを研究するために使用できることを示唆しています {svg_12}.
X線回折実験
3', 5'-ジ-O-アセチル-5-ブロモ-2'-デオキシウリジン中の臭素原子は、DNAまたはRNAを含む結晶のX線回折実験で使用できます {svg_13}. これにより、これらの生物学的分子構造と機能に関する貴重な洞察が得られます {svg_14}.
作用機序
Target of Action
The primary target of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine is DNA. It is incorporated into DNA during the S phase of the cell cycle .
Mode of Action
3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine interacts with its target, DNA, by being incorporated into the DNA structure during the S phase of the cell cycle . This incorporation results in changes to the DNA structure and function.
Biochemical Pathways
The compound affects the DNA synthesis pathway. By incorporating into DNA, it can influence the process of DNA replication and transcription . The downstream effects of this interaction can lead to changes in gene expression and cellular function.
Result of Action
The incorporation of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine into DNA can have various molecular and cellular effects. For example, it has been shown to stimulate cellular differentiation and maturation in leukemia cell lines, while inhibiting differentiation of friend erythroleukemia cells .
特性
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIHCNASFWJWJB-HBNTYKKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular structure of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine?
A1: The research paper titled "Structure of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, C13H15BrN2O7" [] elucidates the crystal structure of this compound. While it doesn't delve into spectroscopic data, it confirms the molecular formula as C13H15BrN2O7. The paper further describes the precise spatial arrangement of atoms within the molecule, providing valuable information for understanding its interactions and potential applications.
Q2: Has 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine been studied in complex with other molecules?
A2: Yes, the research paper "Structure of a 1/1 complex of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine, C13H15Br0.5I0.5N2O7" [] investigates a 1:1 complex formed between 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine. This study provides insights into the potential for co-crystallization and the interactions of this compound with structurally similar molecules. This information could be valuable for designing formulations or understanding its behavior in complex biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)
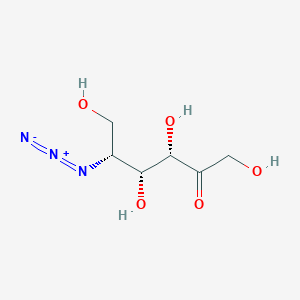
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
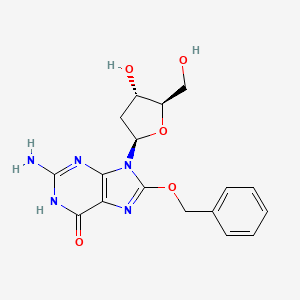
![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)
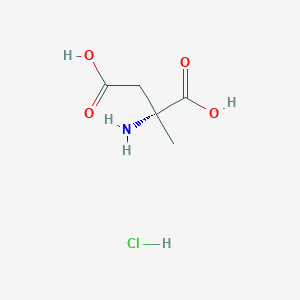
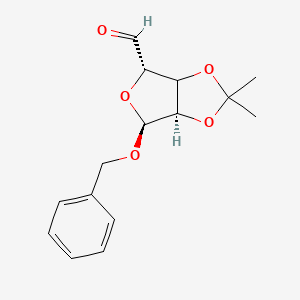
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

